

# Technical Support Center: Overcoming the Fine-Line Effect in TiSi<sub>2</sub> Formation

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## Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of titanium silicide (TiSi<sub>2</sub>), with a specific focus on overcoming the "fine-line effect" observed in sub-micron technologies.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** What is the "fine-line effect" in TiSi<sub>2</sub> formation and why is my sheet resistance high on narrow lines?

**A1:** The "fine-line effect" refers to the difficulty of forming the low-resistivity C54 phase of titanium silicide on narrow (typically sub-0.5 μm) silicon lines.<sup>[1][2]</sup> The process involves a phase transformation from a high-resistivity, metastable C49 phase (60-70 μΩ·cm) to the desired low-resistivity, stable C54 phase (15-20 μΩ·cm).<sup>[2]</sup> This transformation is nucleation-dependent, with C54 grains preferentially nucleating at the intersections of C49 grains (triple points).<sup>[3]</sup> On narrow lines, the number of these potential nucleation sites is statistically reduced, which inhibits or prevents the complete transformation to the C54 phase.<sup>[3]</sup> This results in a film that is partially or entirely composed of the C49 phase, leading to significantly higher than expected sheet resistance.<sup>[4]</sup>

**Q2:** How can I determine if my TiSi<sub>2</sub> film is in the C49 or C54 phase?

A2: You can distinguish between the C49 and C54 phases using several characterization techniques:

- X-Ray Diffraction (XRD): This is a definitive method. The C49 and C54 phases have distinct orthorhombic crystal structures, which produce unique diffraction patterns.[2]
- Transmission Electron Microscopy (TEM): TEM can be used to observe the crystal structure and grain morphology directly.
- Raman Spectroscopy: This technique can identify the phases based on their characteristic vibrational modes.[5]
- Sheet Resistance Measurement: A simple four-point probe measurement can give a strong indication. A sharp drop in sheet resistance after the second-step anneal typically signifies a successful transformation to the C54 phase.[2] Films remaining at a high resistance are likely still in the C49 phase.

Q3: My sheet resistance is unacceptably high on fine lines. What methods can I use to promote the C54 phase transformation?

A3: Several techniques have been developed to enhance the C49-to-C54 transformation on narrow lines:

- Pre-Amorphization Implantation (PAI): Implanting ions like Germanium (Ge) or Arsenic (As) into the silicon substrate before titanium deposition creates an amorphous surface layer.[6] This amorphized silicon alters the reaction kinetics between Ti and Si, promoting the formation of the C54 phase at lower temperatures.[6][7] The latent energy in the amorphous silicon is thought to expedite the C54 transformation kinetics.[6]
- High-Temperature Sputtering: Depositing the initial titanium film onto a heated substrate (e.g., 450°C) can enhance the formation of an amorphous Ti-Si intermixed layer at the interface.[7] This layer is believed to increase the nucleation density of the C54 phase during subsequent annealing, thereby facilitating the transformation.[7]
- Metal Interlayers/Alloying: Introducing a thin layer of a refractory metal, such as Molybdenum (Mo) or Tantalum (Ta), between the titanium and silicon has been shown to lower the C54

transformation temperature.[1][8] Mo, for example, can alter the formation pathway, allowing C54 to grow epitaxially on a C40 (Ti,Mo)Si<sub>2</sub> template phase.[8]

- Undoped Silicon Capping Layer: Depositing an undoped amorphous silicon cap layer (e.g., 60 nm) on top of the doped polysilicon lines before Ti deposition can effectively eliminate the fine-line effect.[1]

## Data Presentation

Table 1: Comparison of C49 and C54 TiSi<sub>2</sub> Properties

Property	C49-TiSi <sub>2</sub>	C54-TiSi <sub>2</sub>
Resistivity	60 - 70 $\mu\Omega\cdot\text{cm}$	12 - 24 $\mu\Omega\cdot\text{cm}$
Crystal Structure	Base-centered Orthorhombic	Face-centered Orthorhombic
Phase	Metastable	Stable
Formation Temperature	450°C - 650°C	> 650°C
Transformation	First crystalline phase to form	Final, low-resistance phase

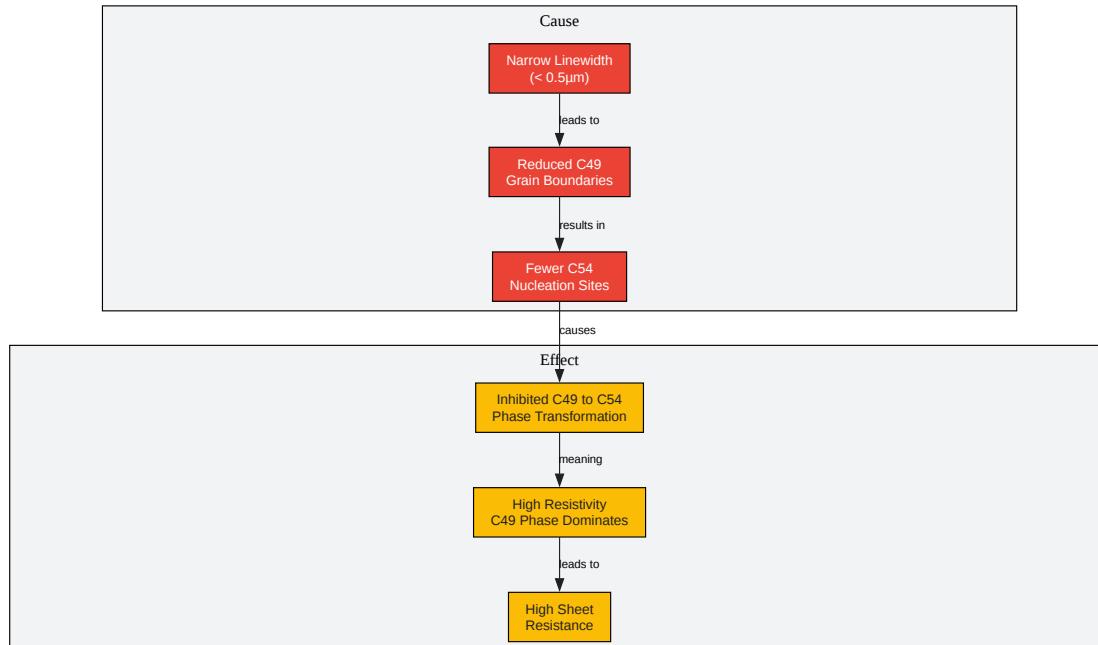
Data sourced from multiple references.[2][9]

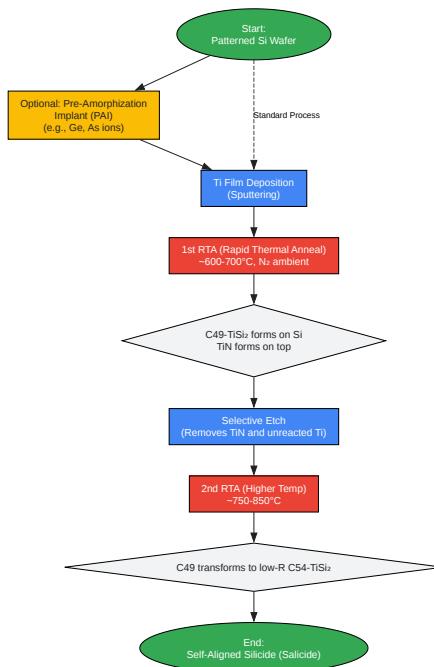
Table 2: Effect of Linewidth and Pre-Amorphization on Sheet Resistance (Rs)

Process	Linewidth ( $\mu\text{m}$ )	Sheet Resistance ( $\Omega/\text{sq}$ )	C54 Transformation
Standard Process	1.0	~2.5	Complete
Standard Process	0.4	> 10.0	Incomplete
With PAI	1.0	~2.2	Complete
With PAI	0.4	~2.8	Complete

Note: Values are illustrative, based on trends reported in the literature.[1][6] PAI significantly reduces the sheet resistance on narrower lines.

## Diagrams and Workflows





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